3alpha,7alpha,12beta-Trihydroxy-5beta-cholanic acid
Übersicht
Beschreibung
3alpha,7alpha,12beta-Trihydroxy-5beta-cholanic acid is a trihydroxy-5β-cholanic acid that is 5β-cholan-24-oic acid substituted by hydroxy groups at positions 3, 7, and 12 . It is also known as lagocholic acid .
Synthesis Analysis
The synthesis of this compound involves several enzymes. One such enzyme is the 3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanate-CoA ligase . Another enzyme involved in the synthesis is the 3alpha,7alpha,12alpha-trihydroxy-5beta-cholest-24-enoyl-CoA hydratase .
Molecular Structure Analysis
The molecular formula of this compound is C24H40O5 . It has an average mass of 408.571 Da and a mono-isotopic mass of 408.28757 Da .
Chemical Reactions Analysis
The chemical reactions involving this compound are catalyzed by several enzymes. For instance, the 3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanoyl-CoA 24-hydroxylase enzyme acts on CH or CH2 groups with other acceptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include an average mass of 408.571 Da and a mono-isotopic mass of 408.28757 Da .
Wissenschaftliche Forschungsanwendungen
Enzymatic Determination and Bile Acid Metabolism
Research by Skålhegg & Fausa (1977) and Gustafsson (1975) explores the enzymatic activities involving bile acids, including 3alpha,7alpha,12beta-Trihydroxy-5beta-cholanic acid. They found that specific substrates like this compound exhibit 7alpha-hydroxysteroid: NADP-oxidoreductase activity in crude extracts, with optimal conditions at pH 8.5-9.5 and 25 degrees Celsius (Skålhegg & Fausa, 1977). Gustafsson (1975) demonstrated the conversion of this bile acid into a tetrahydroxy form in rat liver, indicating its role in bile acid biosynthesis (Gustafsson, 1975).
Blood-Brain Barrier Permeation
Mikov et al. (2004) investigated 3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanic acid, a derivative of the compound , for its efficacy as a blood-brain barrier (BBB) permeator. This study provided insights into potential therapeutic applications where modulation of BBB permeability is crucial (Mikov et al., 2004).
Chemical Synthesis and Properties
Kurosawa et al. (2001) and Iida et al. (2002) conducted studies focusing on the chemical synthesis of CoA esters and other derivatives of similar bile acids. These works contribute to the understanding of bile acid biosynthesis and the development of synthetic analogues for research and therapeutic purposes (Kurosawa et al., 2001); (Iida et al., 2002).
Bile Acid Metabolism in Various Species
Research by Haslewood (1971) and Kakiyama et al. (2006) provides insights into the metabolism of this bile acid in different animal species. These studies are significant in understanding evolutionary biology and the biochemical processes involving bile acids in various organisms (Haslewood, 1971); (Kakiyama et al., 2006).
Bile Acid Aggregations and Crystal Structures
Bertolasi et al. (2005) reported on the crystal structures of oxo-cholic acids, a category including this compound. Understanding the crystal structures of such compounds is essential for developing new therapeutic drugs and for biochemical research (Bertolasi et al., 2005).
Clinical Implications
Hanson et al. (1971, 1976) conducted studies on the metabolism of bile acid precursors and derivatives, highlighting the clinical significance of these compounds in understanding liver function and the metabolism of cholesterol in humans (Hanson et al., 1971); (Hanson et al., 1976).
Wirkmechanismus
The mechanism of action of 3alpha,7alpha,12beta-Trihydroxy-5beta-cholanic acid involves several enzymes. The 3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanoyl-CoA 24-hydroxylase enzyme acts on CH or CH2 groups with other acceptors . Another enzyme, the 3alpha,7alpha,12alpha-trihydroxy-5beta-cholest-24-enoyl-CoA hydratase, cleaves carbon-oxygen bonds .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4R)-4-[(3R,5S,7R,8R,9S,10S,12R,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20-,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQCQFFYRZLCQQ-KRHHAYMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101226284 | |
Record name | (3α,5β,7α,12β)-3,7,12-Trihydroxycholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101226284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3alpha,7alpha,12beta-Trihydroxy-5beta-cholanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000312 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
71883-64-2 | |
Record name | (3α,5β,7α,12β)-3,7,12-Trihydroxycholan-24-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71883-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3α,5β,7α,12β)-3,7,12-Trihydroxycholan-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101226284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3alpha,7alpha,12beta-Trihydroxy-5beta-cholanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000312 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.